(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium

Catalog No.
S925614
CAS No.
287410-78-0
M.F
C26H18Cl6N2O2Pd2
M. Wt
816.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chloropheny...

CAS Number

287410-78-0

Product Name

(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium

IUPAC Name

N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium

Molecular Formula

C26H18Cl6N2O2Pd2

Molecular Weight

816.0 g/mol

InChI

InChI=1S/2C13H8Cl2NO.2ClH.2Pd/c2*14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10;;;;/h2*1-3,5-8,17H;2*1H;;/q2*-1;;;;+2

InChI Key

QPUPWYGEQHWYOF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd]

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1C(=NO)C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd]

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.C1=CC(=CC=C1/C(=N\O)/C2=[C-]C=C(C=C2)Cl)Cl.[ClH+][Pd][ClH+].[Pd]

Description

The exact mass of the compound (NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

The origin of this specific catalyst is attributed to Najera et al. in their research on palladium-catalyzed C-N bond formation reactions []. Najera Catalyst I has gained significance in scientific research due to its ability to efficiently promote the formation of carbon-nitrogen bonds under mild reaction conditions [, ].


Molecular Structure Analysis

The key feature of this molecule is the central palladium (Pd) atom bonded to two chloride (Cl) ions and two bidentate (meaning they bind through two donor atoms) ligands. These ligands are N-hydroxyimines, which contain a hydroxyl (OH) group and a nitrogen-oxygen (NO) double bond. The specific N-hydroxyimine ligands in Najera Catalyst I involve a chlorophenyl group on one side of the C=N bond and a chlorobenzene group with a deuterium (id) substitution on the other side [, ].


Chemical Reactions Analysis

Najera Catalyst I is primarily used in cross-coupling reactions, where a carbon-carbon (C-C) bond is formed between two different molecules. Specifically, it is effective in promoting the formation of C-N bonds between aryl halides (molecules with an aromatic ring and a halogen atom like Cl or Br) and hydroxylamines (compounds containing the NOH group) [, ].

One example of a reaction involving Najera Catalyst I is the coupling of an aryl bromide (Ar-Br) with a hydroxylamine (R-NOH) to form an arylated hydroxylamine (Ar-N(OH)R) [].

Balanced chemical equation:

Ar-Br + R-NOH + Najera Catalyst I -> Ar-N(OH)R + Pd byproduct

The exact nature of the palladium byproduct is dependent on the reaction conditions.

The mechanism of action of Najera Catalyst I involves a series of elementary steps including oxidative addition, transmetallation, reductive elimination, and ligand exchange []. Briefly, the palladium center undergoes a cycle of oxidation and reduction, activating the aryl halide and hydroxylamine for bond formation. The N-hydroxyimine ligands play a crucial role in facilitating these transformations [].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

815.75437 g/mol

Monoisotopic Mass

811.75690 g/mol

Heavy Atom Count

38

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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